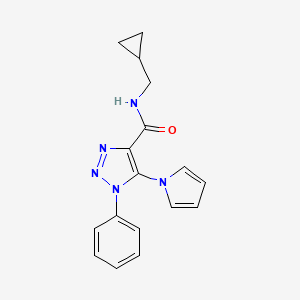
N-(cyclopropylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(cyclopropylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and related pharmacological effects.
Chemical Structure and Synthesis
The compound features a unique triazole ring fused with a pyrrole moiety, which is known to enhance biological activity through various mechanisms. The synthesis typically involves the condensation of appropriate precursors using established organic chemistry techniques, such as the azide-alkyne cycloaddition reaction.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of triazole derivatives, including this compound.
Case Studies:
- Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values ranging from 21.86 to 45.00 μg/mL against prostate (PC3) and skin (A375) cancer cell lines, indicating promising anticancer activity compared to standard treatments like cisplatin .
- Mechanism of Action : The mechanism underlying the anticancer activity is thought to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, triazole derivatives have been shown to modulate the activity of androgen receptors and other oncogenic targets .
Pharmacological Properties
The compound has shown a range of biological activities beyond anticancer effects:
- Antimicrobial Activity : Triazoles are recognized for their broad-spectrum antimicrobial properties. Studies indicate that derivatives exhibit significant antibacterial and antifungal activities .
- Anti-inflammatory Effects : Some research highlights their potential in reducing inflammation, which is crucial in cancer progression and other chronic diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of triazole derivatives:
| Compound Variation | IC50 (μM) | Biological Activity |
|---|---|---|
| N-(cyclopropylmethyl)-triazole | 0.83 | High potency against cancer |
| Methylene-linked analogues | 10.86 | Reduced potency |
| Tetrahydropyran derivative | 0.30 | Comparable potency to lead compound |
This table illustrates how variations in chemical structure can significantly influence biological activity.
特性
IUPAC Name |
N-(cyclopropylmethyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-16(18-12-13-8-9-13)15-17(21-10-4-5-11-21)22(20-19-15)14-6-2-1-3-7-14/h1-7,10-11,13H,8-9,12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSZOMBZFUHOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














